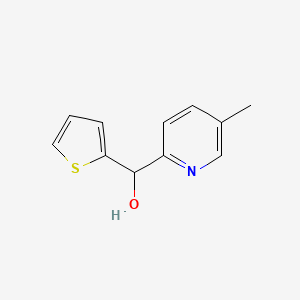

(5-Methylpyridin-2-yl)(thiophen-2-yl)methanol

Description

“(5-Methylpyridin-2-yl)(thiophen-2-yl)methanol” is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 5 and a thiophene ring at position 2, connected via a hydroxymethyl (–CH2OH) group. This structure combines aromatic and heteroaromatic moieties, which are often leveraged in medicinal chemistry for their electronic and steric properties.

Properties

Molecular Formula |

C11H11NOS |

|---|---|

Molecular Weight |

205.28 g/mol |

IUPAC Name |

(5-methylpyridin-2-yl)-thiophen-2-ylmethanol |

InChI |

InChI=1S/C11H11NOS/c1-8-4-5-9(12-7-8)11(13)10-3-2-6-14-10/h2-7,11,13H,1H3 |

InChI Key |

GAEJEKXVVJYGRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)C(C2=CC=CS2)O |

Origin of Product |

United States |

Preparation Methods

Reduction of 5-Methylpyridine-2-carboxylate Derivatives

One well-documented approach to preparing the (5-methylpyridin-2-yl)methanol intermediate involves the reduction of methyl 5-methylpyridine-2-carboxylate using sodium borohydride in the presence of calcium chloride, in mixed solvents of ethanol and tetrahydrofuran at 50 °C. This method yields (5-methylpyridin-2-yl)methanol in high yield (~88.9%) as a light yellow oil, which can then be coupled with thiophene derivatives to form the target compound.

Reaction Conditions and Yield Summary:

| Starting Material | Reagents | Solvents | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Methyl 5-methylpyridine-2-carboxylate | NaBH4, CaCl2 | Ethanol, Tetrahydrofuran | 50 °C | 88.9 | Stirred overnight, filtration steps |

This reduction step is critical for generating the hydroxymethyl intermediate that can be further functionalized.

Coupling with Thiophene Derivatives via Aldehyde Intermediates

The synthesis of (5-methylpyridin-2-yl)(thiophen-2-yl)methanol can proceed via the reaction of 5-methylpyridin-2-ylmethanol or its aldehyde derivative with thiophen-2-yl compounds. Literature on related heteroaryl methanol compounds suggests that aldehyde intermediates can be reacted with thiophene derivatives under catalyzed conditions to form the desired methanol linkage.

For example, in related systems involving thiophene and heteroaryl indole derivatives, reactions with aldehydes catalyzed by solid acid catalysts such as silica-supported sulfuric acid (SSA) in aqueous media under reflux conditions have been shown to provide good yields within short reaction times (5–30 minutes). The catalyst enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the thiophene moiety to form the methanol linkage.

Catalytic Reaction Optimization Data (Representative from Related Thiophene-Heteroaryl Systems):

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| PPA/SiO2 | Water | Reflux | 10 min | ~60 | Moderate yield |

| HClO4/SiO2 | Water | Reflux | 10 min | ~60 | Moderate yield |

| SSA (0.11 mmol) | Water | Reflux | 5 min | Highest | Best yield and shortest time |

| SSA (0.11 mmol) | Solvent-free | 30 min | Lower yield | Lower | Less efficient without solvent |

This methodology suggests that acid-catalyzed coupling in aqueous media is effective for forming methanol linkages between heteroaryl aldehydes and thiophene rings.

Protection and Deprotection Strategies

In complex syntheses involving pyridinyl methanol derivatives, protecting groups such as trimethylsilanyl-ethoxymethyl (SEM) are employed to protect the primary alcohol function during multi-step syntheses. The SEM group can be introduced and later removed under controlled conditions to allow selective functionalization of the pyridine or thiophene rings without side reactions.

The reduction of methyl 5-methylpyridine-2-carboxylate with sodium borohydride in the presence of calcium chloride in ethanol and tetrahydrofuran at 50 °C is a reproducible and high-yielding method to obtain (5-methylpyridin-2-yl)methanol (88.9% yield).

Acid-catalyzed coupling reactions involving thiophene derivatives and heteroaryl aldehydes or methanol intermediates under aqueous reflux conditions using catalysts like SSA can efficiently produce methanol-linked heteroaryl compounds, which can be adapted for this compound synthesis.

Protection of the hydroxyl group with SEM or similar groups is a useful strategy in multi-step syntheses to prevent unwanted side reactions and to facilitate purification and isolation of intermediates.

| Method Number | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methyl 5-methylpyridine-2-carboxylate | NaBH4, CaCl2 | Ethanol/THF, 50 °C, overnight | 88.9 | Reduction to (5-methylpyridin-2-yl)methanol |

| 2 | (5-Methylpyridin-2-yl)methanol + Thiophene aldehyde | SSA catalyst | Water, reflux, 5–30 min | ~60–77 | Acid-catalyzed coupling forming methanol link |

| 3 | Protected pyridinyl methanol derivatives | SEM protection, various steps | Varied | N/A | Protection/deprotection for multi-step syntheses |

The preparation of this compound relies primarily on the reduction of methyl 5-methylpyridine-2-carboxylate to the corresponding methanol intermediate, followed by coupling with thiophene derivatives under acid catalysis. The use of sodium borohydride with calcium chloride in mixed solvents at moderate temperatures is a robust and high-yielding method for the initial reduction step. Subsequent coupling reactions benefit from acid catalysis in aqueous media, optimizing reaction times and yields. Protection strategies such as SEM groups are valuable for complex syntheses involving multiple functional groups.

Chemical Reactions Analysis

Types of Reactions

(5-Methylpyridin-2-yl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Br2 in acetic acid for bromination; HNO3 in sulfuric acid for nitration.

Major Products Formed

Oxidation: (5-Methylpyridin-2-yl)(thiophen-2-yl)ketone or aldehyde.

Reduction: (5-Methylpyridin-2-yl)(thiophen-2-yl)methane.

Substitution: Brominated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

Chemical Synthesis

1. Building Block for Organic Synthesis

The compound serves as a valuable building block in the synthesis of more complex organic molecules. Its heterocyclic structure allows it to participate in various chemical reactions, making it useful in the development of novel heterocyclic compounds. These compounds are essential for studying reaction mechanisms and synthesis pathways in organic chemistry.

2. Functionalization Reactions

(5-Methylpyridin-2-yl)(thiophen-2-yl)methanol can undergo oxidation to yield ketones or aldehydes, and reduction to form alcohols or other reduced derivatives. These transformations facilitate the synthesis of various substituted derivatives depending on the reagents used, thus expanding its utility in synthetic organic chemistry.

Biological Research

1. Antibacterial Properties

Recent studies have evaluated the antibacterial effects of pyridine and thiophene derivatives, including this compound. The compound has shown promising activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibacterial agents.

2. Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that derivatives of pyridine and thiophene exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated effectiveness against lung and breast cancer cell lines, highlighting its potential as a scaffold for novel anticancer drugs .

Pharmacological Applications

1. Ligand for Enzyme Interactions

In biological research, this compound can act as a ligand in studies examining enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a candidate for further exploration in drug design and development .

2. Neuropharmacology

Studies have also explored the affinity of similar compounds for neurotransmitter receptors, such as serotonin and dopamine receptors. This suggests that this compound may play a role in neuropharmacological applications, potentially influencing mood disorders or neurological conditions .

Industrial Applications

1. Pharmaceutical Development

In the pharmaceutical industry, this compound is used in the production of various drugs due to its unique properties as an intermediate. Its versatility allows for modifications that can lead to the development of new therapeutic agents targeting different diseases .

2. Agrochemicals

The compound's structural characteristics also make it suitable for use in agrochemicals, where it may serve as an active ingredient or intermediate in the synthesis of pesticides or herbicides designed to enhance agricultural productivity.

Case Studies

Mechanism of Action

The mechanism of action of (5-Methylpyridin-2-yl)(thiophen-2-yl)methanol depends on its specific application. In general, the compound’s effects are mediated through interactions with molecular targets, such as enzymes or receptors, which can alter biological pathways. For example, its derivatives may inhibit specific enzymes involved in inflammatory processes or microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its 5-methylpyridin-2-yl and thiophen-2-yl substituents. Comparisons with similar molecules reveal distinct variations in heterocyclic systems and substituent positioning:

The methyl group on pyridine may sterically hinder interactions or modulate electronic effects relative to unsubstituted pyridines .

Physicochemical Properties

Physicochemical properties are influenced by heterocycle polarity, substituent effects, and molecular weight:

*LogP values estimated via analogous structures.

Key Insight : The target compound’s pyridine-thiophene system likely increases polarity compared to phenyl analogs, improving aqueous solubility. The methyl group may slightly enhance lipophilicity relative to unmethylated pyridine derivatives .

Biological Activity

(5-Methylpyridin-2-yl)(thiophen-2-yl)methanol is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological research. This article provides a comprehensive review of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound consists of a pyridine ring substituted with a methyl group at the 5-position and a thiophene ring. Its molecular formula is with a molecular weight of approximately 181.26 g/mol. The presence of both aromatic rings suggests potential for significant biological interactions.

Antimicrobial Activity

Research indicates that compounds containing pyridine and thiophene moieties exhibit notable antimicrobial properties. A study highlighted the antibacterial activity of various pyridine derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several derivatives were reported, showcasing their efficacy against pathogens such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Efficacy of Pyridine Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | <100 | E. coli, S. aureus |

| 5-Methylpyridine | <50 | Bacillus subtilis |

| Thiophene derivative | <75 | Pseudomonas aeruginosa |

The above table illustrates that this compound demonstrates competitive antibacterial activity, particularly against E. coli and S. aureus, which are critical targets in antibiotic resistance studies.

Neuropharmacological Activity

The compound's structure suggests potential interactions with serotonin receptors, particularly the 5-HT1A receptor, which is implicated in various neurological disorders including anxiety and depression. A patent study indicated that related compounds exhibited agonist activity at the 5-HT1A receptor, leading to therapeutic effects in animal models.

Case Study: Serotonin Receptor Agonism

In vivo studies demonstrated that compounds similar to this compound produced significant behavioral changes in rodent models indicative of anxiolytic effects. These findings suggest that this compound may be beneficial in treating serotonergic dysfunctions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Nucleic Acid Synthesis : Similar to other alkaloids, it may interfere with DNA replication processes.

- Alteration of Cell Membrane Permeability : The presence of the thiophene ring may enhance membrane penetration, leading to increased efficacy against bacterial cells.

- Serotonergic Modulation : Its interaction with serotonin receptors could modulate neurotransmitter levels, impacting mood and anxiety pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.